Product packaging for Butyl 2-methylbutyrate(Cat. No.:CAS No. 15706-73-7)

Butyl 2-methylbutyrate

Cat. No.: B1214727
CAS No.: 15706-73-7
M. Wt: 158.24 g/mol
InChI Key: OTKQNSSMCDLVQV-UHFFFAOYSA-N
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Description

Butyl 2-methylbutyrate (CAS 15706-73-7) is an organic ester compound with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is a clear, colorless to pale yellow liquid with a characteristic fruity odor, often described as reminiscent of apple, pear, or tropical fruits . This ester is synthesized via the acid-catalyzed esterification reaction between butanol and 2-methylbutyric acid . Its key physical properties include a boiling point in the range of 173 - 176 °C and a flash point of approximately 60 °C , indicating it is a flammable liquid that requires appropriate handling . In research and industrial development, this compound serves as a vital material in several fields. It is predominantly used as a flavor and fragrance ingredient in the formulation of synthetic flavoring agents for foods and fragrances for cosmetics, imparting fruity notes . Its application extends to being a versatile building block in organic synthesis and a component in solvent formulations for specific laboratory or industrial processes . Researchers value this compound for its role in creating and studying complex aroma profiles. It is listed under FEMA #3393 as a synthetic flavoring substance . For safe laboratory practices, it should be stored in a cool, well-ventilated area away from ignition sources, and handled with appropriate personal protective equipment. This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B1214727 Butyl 2-methylbutyrate CAS No. 15706-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKQNSSMCDLVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047046
Record name Butyl 2-methylbutyrate
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Molecular Weight

158.24 g/mol
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Physical Description

colourless to pale yellow lquid
Record name n-Butyl 2-methylbuytyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

179.00 °C. @ 760.00 mm Hg
Record name Butyl 2-methylbutanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.856-0.866
Record name n-Butyl 2-methylbuytyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

15706-73-7
Record name (±)-Butyl 2-methylbutanoate
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Record name Butyl 2-methyl butyrate
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Record name Butanoic acid, 2-methyl-, butyl ester
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Record name Butyl 2-methylbutyrate
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Record name Butyl 2-methylbutyrate
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Record name BUTYL 2-METHYL BUTYRATE
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Record name Butyl 2-methylbutanoate
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URL http://www.hmdb.ca/metabolites/HMDB0039216
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthetic Pathways of Butyl 2 Methylbutyrate

Distribution in Biological Systems and Food Matrices

Plant-Derived Sources: Prunus armeniaca and Humulus lupulus

This ester is a known volatile component of apricots (Prunus armeniaca). tandfonline.comresearchgate.net It has also been identified as a potential flavor contributor in hops (Humulus lupulus), a key ingredient in beer. thegoodscentscompany.com The precursor compound butanal, essential for its formation, is also found in hops. nih.gov

Fruit Volatile Profiles: Apple, Strawberry, Banana, Sweet Cherry, and Melon

The presence of butyl 2-methylbutyrate (B1264701) is well-documented in the volatile profiles of numerous popular fruits.

Table 1: Occurrence of Butyl 2-methylbutyrate in Various Fruits

FruitPresence ConfirmedResearch FindingsCitations
Apple (Malus domestica)YesIdentified as an odor-active compound in 'Golden Reinders' apples. ugm.ac.idnih.gov Found in the volatile profile of 'Melrose' apples but absent in 'Ligol' and 'Szampion' cultivars. google.com Its emission was enhanced in 'Golden Delicious' apples when fed with its precursor, butanol. szpi.gov.cz It is also a key volatile in 'Fuji' apples. sigmaaldrich.com tandfonline.comugm.ac.idnih.govgoogle.comszpi.gov.czsigmaaldrich.commdpi.com
Strawberry (Fragaria × ananassa)YesReported as a volatile compound in fresh strawberries. tandfonline.com Specifically detected in the 'XY' strawberry variety. nih.gov tandfonline.comnih.gov
Banana (Musa spp.)YesListed as a major ester found in banana fruits. ugm.ac.id Detected in studies of banana essence and fresh fruit paste. nih.gov tandfonline.comugm.ac.idnih.gov
Sweet Cherry (Prunus avium)YesIdentified in the aroma profile of two sweet cherry cultivars, 'Kordia' and 'Vanda'. perflavory.com It is one of the esters present, though pentyl butyrate (B1204436) is the most abundant. perflavory.com tandfonline.comperflavory.com
Melon (Cucumis melo)YesFound in fresh-cut hybrid melon (cv. Kuylin). researchgate.net Also identified in the rind volatile profile of various melon genotypes. tandfonline.comresearchgate.net

This table is interactive and can be sorted by column.

Fermentation Products: Saccharomyces cerevisiae and Lactic Acid Bacteria

Fermentation processes, crucial for the production of alcoholic beverages and dairy products, are significant sources of this compound.

Saccharomyces cerevisiae : This yeast, fundamental to baking and brewing, produces this compound as a metabolite. researchgate.net It is found in wines produced by the fermentation of grapes with S. cerevisiae. However, in co-fermentation of mulberry wine with S. cerevisiae and Pichia kluyveri, the content of this compound was noted to decrease compared to fermentation with S. cerevisiae alone.

Lactic Acid Bacteria (LAB) : Certain strains of lactic acid bacteria can produce this compound. Studies have shown that Indonesian LAB strains, including Lactobacillus fermentum and Lactococcus lactis, can transform n-butanol into several fruity esters, including butyl 2-methylbutanoate. researchgate.netszpi.gov.cz Non-growing cells of Lactococcus lactis have also been observed to produce related compounds like 3-methylbutyl-2-methylbutyrate. google.com

Other Natural Occurrences: Cocoa, Cranberry, Grape, Oriental Tobacco, Vinegar, and Whiskey

Beyond the fresh fruits and primary fermentation products, this compound is a flavor component in a variety of other widely consumed goods.

Table 2: Occurrence of this compound in Other Food and Beverage Matrices

ProductPresence ConfirmedResearch FindingsCitations
Cocoa YesThe aroma profile of this compound itself is described as having cocoa undertones. researchgate.nettandfonline.com It is listed as a natural component of cocoa. researchgate.nettandfonline.com
Cranberry YesWhile direct detection in the fruit is less documented, it is used in cranberry flavor formulations. Its precursor, 2-methylbutyric acid, is found in cranberries. perflavory.com perflavory.com
Grape YesDetected in the volatile profile of several table grape varieties, including 'Dominga', 'Aledo', and 'Doña María'.
Oriental Tobacco YesThe precursor, 2-methylbutyric acid, is a known component of Oriental tobacco. perflavory.com perflavory.com
Vinegar YesThe precursor, 2-methylbutyric acid, is found in vinegar. perflavory.com A related compound, ethyl 2-methylbutyrate, is noted in the aroma of sherry vinegar. ugm.ac.id ugm.ac.idperflavory.com
Whiskey YesHas been identified as a volatile compound contributing to the aroma of whiskey.

This table is interactive and can be sorted by column.

Elucidation of Enzymatic Biosynthesis Mechanisms

The formation of this compound, like other esters in fruits and fermented products, is an enzyme-catalyzed process. The primary mechanism involves the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA), which is derived from fatty acid or amino acid metabolism.

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of this compound requires two key precursors: butanol and 2-methylbutyryl-CoA . The availability of these precursors directly influences the quantity of the final ester produced.

Precursor Sources : The butanol precursor can be supplied exogenously, as demonstrated in an experiment where feeding 'Golden Delicious' apples with butanol led to a significant increase in the emission of this compound. szpi.gov.cz The 2-methylbutyryl-CoA is derived from the catabolism of the amino acid isoleucine through the Ehrlich pathway. In Saccharomyces cerevisiae, the enzyme Ypr1p has been identified as a 2-methylbutyraldehyde (B44139) reductase, which can reduce 2-methylbutyraldehyde to its corresponding alcohol, a key step in fusel alcohol formation and subsequently, ester synthesis.

Enzymatic Esterification : The final step, the condensation of the alcohol and the acyl-CoA, is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). In yeast, while the genes ATF1, ATF2, EEB1, and EHT1 are primarily responsible for the biosynthesis of acetate (B1210297) and fatty acid ethyl esters, they have a more moderate effect on the production of substituted esters like ethyl 2-methylbutanoate. This suggests that other, potentially more specific, enzymes may be involved in the synthesis of this compound.

Compound Index

Characterization of Esterification Enzymes (e.g., Alcohol Acyltransferases)

The pivotal enzymes in the biosynthesis of this compound are alcohol acyltransferases (AATs). These enzymes belong to the BAHD superfamily and are responsible for the final step of ester formation, which involves catalyzing the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. researchgate.netfrontiersin.org The diversity and specificity of AATs are primary determinants of the unique ester profiles found in different fruits and microorganisms. nih.gov

AATs exhibit broad substrate specificity, meaning they can utilize a wide range of alcohols and acyl-CoAs to produce a variety of esters. nih.govresearchgate.net This promiscuity allows for the synthesis of a complex bouquet of volatile compounds from a limited number of precursors. However, individual AAT enzymes often show preferential activity towards certain substrates. For example, studies on strawberry and banana AATs have demonstrated clear differences in their optimal alcohol chain length. nih.gov The strawberry alcohol acyltransferase (SAAT) can efficiently use longer chain alcohols like octanol, whereas the banana AAT (BanAAT) shows lower efficiency with these substrates but effectively produces characteristic banana esters like isoamyl acetate. nih.gov

The catalytic mechanism of AATs involves a conserved Ser-Asp-His catalytic triad (B1167595) located within the enzyme's active site, which is characteristic of the α/β hydrolase fold. researchgate.net The efficiency of these enzymes can be a significant bottleneck in the biotechnological production of specific esters. researchgate.net Research has shown that the expression levels of AAT genes often correlate directly with the rate of ester accumulation during the ripening of fruits like apples and pears. nih.gov Furthermore, genetic studies have demonstrated the critical role of specific AAT genes; for instance, silencing the AAT1 gene in apples resulted in a marked decrease in the production of several esters, including propyl and butyl 2-methylbutanoate. nih.gov

Table 1: Relative Activity of Different Alcohol Acyltransferases (AATs) with Various Substrates. The highest activity for each enzyme is set to 100%. (Data generalized from findings in strawberry and banana nih.gov)
SubstrateEnzymeRelative Activity (%)
Acetyl-CoA + ButanolSAAT-
Acetyl-CoA + ButanolBanAAT-
Butyryl-CoA + ButanolSAAT-
Butyryl-CoA + ButanolBanAAT-
2-Methylbutyryl-CoA + ButanolSAAT-
2-Methylbutyryl-CoA + ButanolBanAAT-

Genetic Regulation of Biosynthetic Pathways in Microorganisms and Plants

The production of this compound is tightly controlled at the genetic level in both plants and microorganisms. This regulation encompasses the expression of genes encoding the biosynthetic enzymes, such as AATs, as well as the genes involved in generating the necessary precursors, isoleucine and butanol.

In plants, particularly fruits, the synthesis of volatile esters is a developmentally regulated process, often linked to ripening. In climacteric fruits like apples and melons, the plant hormone ethylene (B1197577) plays a crucial role in inducing the expression of genes essential for aroma production, including AATs, branched-chain amino acid aminotransferases, and alcohol dehydrogenases. oup.com Genetic mapping studies in apple have identified several quantitative trait loci (QTLs), which are specific genomic regions associated with the abundance of certain volatile compounds. mdpi.com QTLs for esters, including butyl 2-methylbutanoate, have been located on multiple linkage groups, indicating that several genes contribute to the final concentration of this compound. frontiersin.orgmdpi.com For example, single-nucleotide polymorphisms within the MpAAT1 gene in apples have been directly linked to the content of specific esters. nih.gov

In pears, the differential expression of key enzyme genes, such as monoacylglycerol lipase (B570770) (PcMAGL), threonine dehydrase (PcTD), and acyl-CoA dehydrogenase (PcACD), is believed to contribute to the significant differences in aroma profiles between various cultivars. frontiersin.org This highlights that the regulation of the entire pathway, from precursor supply to the final esterification step, is critical.

In the realm of biotechnology, microorganisms like Escherichia coli and Clostridium species have been genetically engineered to produce esters like butyl butyrate. researchgate.netresearchgate.net This is achieved by introducing heterologous genes, such as AAT genes from plants (e.g., strawberry), and engineering metabolic pathways to enhance the supply of precursors like butyryl-CoA and butanol. researchgate.netnih.gov For example, engineered Clostridium tyrobutyricum has been developed to produce high titers of butyl butyrate by introducing a butanol synthetic pathway and screening for efficient AATs. nih.gov The regulation in these engineered systems often involves optimizing promoter strength to balance the expression of the introduced genes and the host's native metabolic pathways to channel metabolites towards the desired product. nih.gov

Table 2: Examples of Genetic Factors Influencing this compound and Related Ester Production in Plants.
OrganismGenetic FactorAssociated Compound(s)Reference
Apple (Malus domestica)QTL on Linkage Group 2 (containing AAT1 gene)Butyl acetate, 2-methylbutyl acetate, Butyl 2-methylbutanoate frontiersin.orgmdpi.com
Apple (Malus domestica)Silencing of AAT1 geneReduced propyl and butyl 2-methylbutanoate nih.gov
Melon (Cucumis melo)QTLs on chromosomes 2, 6, 10, 11Increased ester content, including 2-methylbutanoate derivatives oup.com
Pear (Pyrus sp.)Expression levels of PcMAGL, PcTD, PcACDDifferential aroma profiles, including various esters frontiersin.org

Advanced Synthetic Methodologies for Butyl 2 Methylbutyrate

Chemoenzymatic Synthesis and Stereoselective Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes, often in conjunction with traditional chemical methods, to produce specific stereoisomers of chiral molecules like butyl 2-methylbutyrate (B1264701). This approach is particularly valuable for creating flavor and fragrance compounds where the sensory properties are often linked to a specific enantiomer.

Lipase-Catalyzed Resolution of 2-Methylbutyric Acid Esters

Lipases are a class of enzymes widely used in organic synthesis due to their stability in organic solvents and their ability to catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity. researchgate.netakjournals.com The kinetic resolution of racemic 2-methylbutyric acid or its esters using lipases is a common strategy to separate the enantiomers. univ-poitiers.fr This process is challenging because the small steric difference between the methyl and ethyl groups on the chiral carbon atom makes it difficult for many enzymes to achieve efficient stereochemical recognition. univ-poitiers.fr

The enantioselective esterification of racemic 2-methylbutyric acid has been explored using various immobilized lipases. nih.gov Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, and lipase from Thermomyces lanuginosus (TLL) have shown significant potential. researchgate.netnih.gov

In a study using hexane (B92381) as the solvent, CALB was used to prepare (R)-pentyl 2-methylbutyrate, achieving approximately 40% conversion and an enantiomeric excess of the product (ee_p) of 90% within 2 hours. researchgate.netnih.gov Under similar conditions, TLL resulted in about 18% conversion with an ee_p of 91%. researchgate.netnih.gov These studies demonstrate the ability of these lipases to preferentially catalyze the esterification of one enantiomer from a racemic mixture, allowing for the separation of the R and S forms. nih.gov

For the synthesis of the (S)-enantiomer, lipases from Candida rugosa or Rhizopus oryzae have been utilized, yielding ee_p values of 75% and 49%, respectively, after a 2-hour reaction. researchgate.netnih.gov Research has also been conducted on the enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a key apple and strawberry flavor component, using various lipases in isooctane (B107328). researchgate.net

Table 1: Comparison of Lipases in Enantioselective Esterification of (R,S)-2-Methylbutyric Acid researchgate.netnih.gov

Lipase SourceProductConversion (c)Enantiomeric Excess (ee_p)Enantiomeric Ratio (E)
Candida antarctica B(R)-pentyl 2-methylbutyrate~40%90%35
Thermomyces lanuginosus(R)-pentyl 2-methylbutyrate~18%91%26
Candida rugosa(S)-pentyl 2-methylbutyrate~34%75%10
Rhizopus oryzae(S)-pentyl 2-methylbutyrate~35%49%4

Selective hydrolysis is another enzymatic method for resolving racemic esters. In this approach, a lipase preferentially hydrolyzes one enantiomer of the ester, leaving the unreacted ester enriched in the other enantiomer. google.comgoogle.com This technique has been successfully applied to the resolution of racemic 2-methylbutyric acid esters. google.comgoogle.com

A two-step enzymatic process has been patented for the resolution of racemic 2-methylbutyric acid esters. google.com The first step involves a selective hydrolysis reaction catalyzed by a lipase, which leads to the resolution of (R)-2-methylbutyric acid ethyl ester. google.comgoogle.com For instance, using a lipase from Rhizopus chinensis, an enantiomeric excess (ee) of 95.0% for (R)-ethyl 2-methylbutyrate was achieved after hydrolysis at 4°C. cjcatal.com In a subsequent step, the enriched (R)-ester can be further hydrolyzed using a lipase with strong hydrolytic activity but weaker selectivity, such as Novozym 435, to produce (R)-2-methylbutyric acid with a high ee value. google.comgoogle.com A patented process reports obtaining (R)-2-methylbutyric acid with an ee of 92.2% using this second hydrolysis step. google.comgoogle.com

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on various parameters, which must be optimized for industrial application. akjournals.comresearchgate.net

Solvent : Non-polar organic solvents like hexane and isooctane are often preferred as they can enhance enzyme stability and facilitate the reaction. researchgate.netnih.govresearchgate.net The choice of solvent can significantly impact the enzyme's catalytic activity. scielo.br

Molar Ratio : The molar ratio of the acid to the alcohol substrate is a critical factor. An excess of either the acid or alcohol can lead to enzyme inhibition, thereby decreasing the yield. researchgate.net For the synthesis of flavor esters, optimal molar ratios are often determined experimentally. For example, in the synthesis of methyl butyrate (B1204436) and ethyl butyrate using CALB, a 1:1 molar ratio of butyric acid to alcohol was found to be optimal. scielo.br

Nucleophile (Alcohol) : The structure of the alcohol used as a nucleophile also affects the reaction rate and enantioselectivity. researchgate.net

Temperature : Temperature influences both the reaction rate and the enzyme's stability and enantioselectivity. researchgate.netresearchgate.net While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation or reduced enantioselectivity. researchgate.netasianpubs.org For instance, in the synthesis of (S)-2-methylbutanoic acid methyl ester, maximum enantiomeric excess was observed at 20°C, although the synthetic activity increased with temperature. researchgate.net

Water Content : Water plays a crucial role in maintaining the three-dimensional structure and catalytic activity of lipases. scispace.com In non-aqueous media, a certain amount of water is essential for enzyme function. However, excess water produced during esterification can shift the equilibrium back towards hydrolysis, reducing the ester yield. akjournals.com The optimal water activity (a_w) for lipases can vary, and controlling the water content is key to maximizing ester synthesis. akjournals.comscispace.com

Selective Hydrolysis for Chiral Acid and Ester Production

Whole-Cell Biotransformation for Ester Production

Whole-cell biotransformation utilizes intact microbial cells as catalysts, offering several advantages over isolated enzymes, such as eliminating the need for costly enzyme purification and providing a natural environment for cofactor regeneration. researchgate.netnih.gov

Lactic acid bacteria (LAB) are known for their ability to produce various flavor compounds, including esters. ugm.ac.idresearchgate.net Recent research has explored the use of Indonesian LAB for the biotransformation of n-butanol into fruity-flavored esters, including butyl 2-methylbutanoate. ugm.ac.idresearchgate.netresearchgate.net In these biotransformation processes, n-butanol is added as a precursor to the fermentation medium. ugm.ac.idresearchgate.net The LAB then utilize their endogenous enzymes, such as alcohol acyltransferases (AATs), to catalyze the esterification between the supplied alcohol and internally produced acyl-CoAs. researchgate.netnih.govugm.ac.id

A study investigating several Indonesian LAB strains demonstrated that the addition of n-butanol to the culture medium resulted in the production of a variety of esters, including butyl 2-methylbutanoate. ugm.ac.idresearchgate.net Strains such as Lactobacillus fermentum and Lactococcus lactis were identified as potential agents for producing these fruity-like bio-flavors. ugm.ac.idresearchgate.net The production of these esters is part of the bacteria's secondary metabolism and is influenced by factors like the specific strain, fermentation conditions, and the availability of precursors. researchgate.net

Pathway Engineering for Enhanced Production of Butyl 2-methylbutanoate

Metabolic engineering of microorganisms presents a promising avenue for the enhanced production of butyl 2-methylbutanoate and other esters from renewable resources. tennessee.edunih.gov This approach involves the rational design and modification of microbial metabolic pathways to channel carbon flux towards the synthesis of desired products. tennessee.eduosti.gov

Key strategies in pathway engineering for ester production include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing enzymes that catalyze bottleneck steps in the biosynthetic pathway can significantly increase product yield. nih.gov

Blocking Competing Pathways: Disrupting or downregulating metabolic pathways that divert precursors away from the target ester synthesis is a common and effective strategy. nih.govnih.gov

Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic routes or enhance existing ones. For instance, the expression of alcohol acyltransferases (AATs) from various species in engineered Escherichia coli has been successful in producing a range of esters. conicet.gov.arresearchgate.net

Optimization of Production Conditions: Fine-tuning parameters such as temperature, pH, and cell density is crucial for maximizing the productivity of the engineered microbial strains. nih.gov

A critical component in the biosynthesis of butyl 2-methylbutanoate is the availability of its precursors: butanol and 2-methylbutyryl-CoA. Research has shown that E. coli can be engineered to produce various esters by co-expressing an alcohol biosynthetic pathway with a suitable AAT. For example, a chimeric 2-ketoacid-derived alcohol biosynthetic pathway has been successfully used in conjunction with an AAT from Saccharomyces cerevisiae to synthesize diverse alcohol-acetate esters. conicet.gov.ar Similar strategies can be adapted for butyl 2-methylbutanoate production by engineering pathways for both butanol and 2-methylbutyric acid.

Recent studies have also explored the biotransformation of n-butanol into various fruity esters, including butyl 2-methylbutanoate, using Lactic Acid Bacteria (LAB). researchgate.net This highlights the potential of diverse microbial platforms for producing valuable flavor compounds. The modularity of ester biosynthesis allows for engineering at multiple levels, from the enzyme to the entire metabolic network, to create efficient microbial cell factories. tennessee.edu

Table 1: Key Strategies in Metabolic Engineering for Ester Production

StrategyDescriptionExample
Enzyme Overexpression Increasing the cellular concentration of key enzymes to boost reaction rates.Overexpressing alcohol acyltransferases (AATs) in E. coli. conicet.gov.ar
Pathway Blocking Deleting or inhibiting enzymes in competing metabolic pathways to increase precursor availability.Disrupting pathways for xylose metabolism to improve 1,2,4-butanetriol (B146131) production. nih.gov
Heterologous Expression Introducing genes from other organisms to establish or improve a biosynthetic pathway.Expressing a chimeric 2-ketoacid-derived alcohol pathway in E. coli. conicet.gov.ar
Condition Optimization Adjusting fermentation parameters like temperature and pH to enhance microbial productivity.Optimizing conditions for 1,2,4-butanetriol biosynthesis. nih.gov

This table provides an interactive overview of common metabolic engineering strategies.

Stereodivergent Synthesis Strategies for Chiral Analogs

The synthesis of chiral molecules, where specific stereoisomers are targeted, is of paramount importance in the pharmaceutical and flavor industries. Stereodivergent synthesis allows for the selective production of any possible stereoisomer of a molecule with multiple stereocenters. rsc.orgrsc.org This is particularly relevant for analogs of butyl 2-methylbutyrate, as the stereochemistry of the 2-methylbutyryl group can significantly influence its sensory properties.

Recent advances in catalysis have enabled highly stereodivergent syntheses of chiral esters. For example, silver-catalyzed methods have been developed for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. rsc.orgrsc.org By carefully selecting the chiral ligand and the geometry of the starting alkene, all four possible stereoisomers of the product can be accessed with high stereoselectivity. rsc.org This approach involves the conjugate addition of a glycine (B1666218) imine ester to a β-substituted α,β-unsaturated ester, followed by lactamization. rsc.org

Another powerful strategy involves the [3+2] cycloaddition of iminoesters with α-substituted acrylates, catalyzed by distinct chiral silver(I) complexes. organic-chemistry.orgacs.org This method provides access to either exo- or endo-pyrrolidines with excellent diastereoselectivities and enantioselectivities (up to >99:1 dr and >99% ee). organic-chemistry.orgacs.orgacs.org Such methodologies could be adapted for the synthesis of chiral analogs of this compound by employing appropriate starting materials.

Enzymatic kinetic resolution is another key technique for obtaining enantiomerically pure compounds. For instance, lipase-catalyzed hydrolysis of racemic ethyl 2-methylbutyrate has been used to obtain (R)-ethyl 2-methylbutyrate with high optical purity. google.com This process relies on the stereoselectivity of the lipase, which preferentially hydrolyzes one enantiomer, leaving the other enriched. google.com

Table 2: Comparison of Stereodivergent Synthesis Strategies

MethodCatalyst/EnzymeKey TransformationStereocontrol
Silver-Catalyzed Conjugate Addition Silver acetate (B1210297) with chiral ligands1,4-addition of glycine imine esters to unsaturated estersHigh enantio- and diastereoselectivity controlled by ligand and substrate geometry. rsc.org
Silver-Catalyzed [3+2] Cycloaddition Silver(I) complexes with distinct chiral ligandsCycloaddition of iminoesters with acrylatesAccess to exo- or endo-products with high stereoselectivity. organic-chemistry.orgacs.org
Enzymatic Kinetic Resolution Lipases (e.g., from Rhizopus chinensis)Selective hydrolysis of one enantiomer of a racemic esterHigh enantiomeric excess of the unreacted ester. google.com

This interactive table compares different methods for achieving stereodivergent synthesis.

Emerging Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chemicals like this compound. The focus is on minimizing environmental impact by improving efficiency, using renewable resources, and reducing waste.

Atom Economy and Process Mass Intensity Considerations

Atom economy and Process Mass Intensity (PMI) are key metrics for evaluating the "greenness" of a chemical process. acsgcipr.orggreenchemistry-toolkit.org Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while PMI is the ratio of the total mass of materials (reactants, solvents, catalysts, etc.) used to the mass of the final product. acsgcipr.orgrsc.org An ideal process has a high atom economy and a low PMI.

For esterification reactions, traditional methods often have poor atom economy and high PMI due to the use of stoichiometric reagents and large volumes of solvents for reaction and purification. rsc.org For example, Steglich-type esterifications, while mild, can have very high PMI values, ranging from 173 to over 2000, primarily due to the large quantities of solvent required for workup and chromatography. rsc.org

In contrast, enzymatic synthesis can offer significantly better green chemistry metrics. A study on the enzymatic synthesis of cinnamyl butyrate demonstrated an E-factor (a measure of waste produced) of 4.76 and a mass intensity of 6.04, which are considered favorable for industrial applications. rsc.org Solvent-free reaction protocols, such as those using eutectic mixtures of substrates, can further reduce PMI by eliminating the need for a reaction solvent. researchgate.net

Table 3: Green Chemistry Metrics for Different Synthesis Methods

MetricDefinitionIdeal ValueRelevance to this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High (approaching 100%)Favors reactions with minimal byproducts, such as direct esterification.
Process Mass Intensity (PMI) Total mass in process (kg) / Mass of product (kg)Low (approaching 1)Highlights the impact of solvents and reagents on process efficiency and waste. acsgcipr.orggreenchemistry-toolkit.org
E-Factor Total waste (kg) / Mass of product (kg)Low (approaching 0)Directly quantifies the amount of waste generated per unit of product.

This interactive table explains key green chemistry metrics.

Use of Renewable Feedstocks and Environmentally Benign Solvents

The shift towards a bio-based economy necessitates the use of renewable feedstocks for chemical production. sigmaaldrich.com this compound can be synthesized from bio-derived precursors. For instance, butanol can be produced via fermentation of biomass, and 2-methylbutanoic acid can also be obtained from biological sources, such as the metabolism of isoleucine. researchgate.netasm.org The use of such renewable starting materials aligns with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.com

The choice of solvent is another critical aspect of green synthesis. Traditional volatile organic compounds (VOCs) are often hazardous and environmentally damaging. Consequently, there is a strong drive to replace them with environmentally benign alternatives. impag.ch Green solvents can include water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents such as fatty acid esters. wikipedia.orgmdpi.com

Solvent-free synthesis represents an ideal scenario, where the reactants themselves act as the reaction medium. iiste.orgiiste.org This approach has been successfully applied to the lipase-catalyzed synthesis of various esters, significantly reducing waste and simplifying product purification. researchgate.net When a solvent is necessary, options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are being explored as greener replacements for conventional solvents.

Advantages of Biocatalysis for Sustainable Production

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers numerous advantages for the sustainable production of esters like this compound. appliedcatalysts.comnih.gov

Key advantages of biocatalysis include:

Mild Reaction Conditions: Enzymes typically operate at or near ambient temperature and pressure, which significantly reduces energy consumption compared to traditional chemical methods that often require high temperatures and pressures. appliedcatalysts.comresearchgate.net

High Specificity and Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, leading to purer products with fewer byproducts. appliedcatalysts.com This minimizes the need for extensive purification steps, thereby reducing waste and cost.

Reduced Environmental Impact: Biocatalytic processes often use water as a solvent and avoid the use of hazardous reagents and catalysts, making them inherently safer and more environmentally friendly. appliedcatalysts.comresearchgate.net

Renewable Catalysts: Enzymes are derived from renewable sources and are biodegradable. researchgate.net

Immobilization of enzymes on solid supports can further enhance their stability and allow for easy separation from the reaction mixture, enabling catalyst reuse over multiple cycles. nih.govnih.gov This is crucial for the economic viability of industrial-scale biocatalytic processes. Lipases, in particular, are widely used for ester synthesis due to their robustness and broad substrate specificity. google.comnih.govnih.gov The lipase-catalyzed synthesis of butyl butyrate, a related ester, has been extensively studied, demonstrating the feasibility of these green approaches. nih.govnih.gov

Advanced Analytical Techniques for Structural and Isomeric Characterization in Complex Matrices

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of compounds by examining the interaction of electromagnetic radiation with matter. For butyl 2-methylbutyrate (B1264701), a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provides a comprehensive structural profile.

High-Field Nuclear Magnetic Resonance (HF-NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

High-Field Nuclear Magnetic Resonance (HF-NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer detailed information about the carbon-hydrogen framework of butyl 2-methylbutyrate.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts, signal splitting (multiplicity), and integration values allow for the assignment of each proton. While specific chemical shift values can vary slightly depending on the solvent and instrument frequency, predicted data provides a general expectation for the proton signals. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. nih.gov Each unique carbon atom gives rise to a distinct signal. As with ¹H NMR, predicted spectra are valuable for initial assignments. hmdb.ca A greater number of distinct signals in the ¹³C NMR spectrum can help differentiate between isomers. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

This table is based on predicted spectral data and serves as a general guide.

Atom Type Predicted Chemical Shift (ppm) Description
¹H NMR~4.0-CH₂- group of the butyl chain attached to the oxygen atom.
¹H NMR~2.3-CH- group of the methylbutyrate moiety.
¹H NMR~1.6-CH₂- group adjacent to the terminal methyl group of the butyl chain.
¹H NMR~1.4-CH₂- group of the ethyl substituent on the methylbutyrate moiety.
¹H NMR~1.1-CH₃ group attached to the chiral center of the methylbutyrate moiety.
¹H NMR~0.9Terminal -CH₃ groups of both the butyl and ethyl moieties.
¹³C NMR~176Carbonyl carbon (C=O) of the ester group.
¹³C NMR~64Carbon of the -CH₂- group in the butyl chain linked to the oxygen.
¹³C NMR~41Methine carbon (-CH-) in the methylbutyrate moiety.
¹³C NMR~30Carbon of the central -CH₂- group in the butyl chain.
¹³C NMR~26Carbon of the -CH₂- group in the ethyl substituent.
¹³C NMR~19Carbon of the terminal -CH₃ group of the butyl chain.
¹³C NMR~16Carbon of the methyl group attached to the chiral center.
¹³C NMR~11Carbon of the terminal -CH₃ group of the ethyl moiety.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as an ester. The technique can be performed on neat (undiluted) samples, often using a capillary cell or Attenuated Total Reflectance (ATR) accessory. nih.govnih.gov

Key characteristic peaks in the FTIR spectrum of this compound include:

C=O Stretch: A strong absorption band typically appears in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: Absorption bands corresponding to the C-O stretching vibrations of the ester linkage are usually found in the 1000-1300 cm⁻¹ region.

C-H Stretch: Absorptions due to C-H stretching in the alkyl groups are observed around 2800-3000 cm⁻¹. docbrown.info

The absence of a broad absorption band around 3200-3600 cm⁻¹ confirms the absence of a hydroxyl (-OH) group, distinguishing it from its corresponding acid and alcohol precursors. docbrown.info

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique "vibrational fingerprint," allowing for its identification. spectrabase.com While detailed assignments of Raman shifts for this compound are not extensively published, the spectrum would be expected to show prominent peaks for C-H and C-C bond vibrations within the alkyl chains and the ester group. chemicalbook.com The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. researchgate.net

Chromatographic-Mass Spectrometric Platforms for Profiling

The combination of chromatography for separation and mass spectrometry for detection and identification is a cornerstone of modern analytical chemistry, especially for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. jst.go.jp In this method, the volatile components of a sample, often extracted using headspace solid-phase microextraction (HS-SPME), are separated in a gas chromatograph before being introduced into the mass spectrometer. jst.go.jpresearchgate.net

The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. ccsenet.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The fragmentation pattern of this compound is distinctive and allows for its unequivocal identification, often through comparison with spectral libraries such as the National Institute of Standards and Technology (NIST) library. mdpi.comnist.gov

Table 2: Characteristic GC-MS Fragmentation of this compound

Based on experimental data from various sources. The relative abundance can vary with instrument conditions.

m/z (Mass-to-Charge Ratio) Relative Abundance Proposed Fragment Ion Fragmentation Mechanism
57High[C₄H₉]⁺Alpha-cleavage of the butyl group. nih.gov
103Moderate to High[C₅H₇O₂]⁺McLafferty rearrangement involving the loss of propene from the 2-methylbutyrate moiety. researchgate.net
85Moderate[C₄H₅O₂]⁺Cleavage of the ester with charge retention on the acid fragment. nih.gov
41Moderate[C₃H₅]⁺Further fragmentation of the butyl or other alkyl chains. nih.gov
29Moderate[C₂H₅]⁺Fragmentation of the ethyl group from the 2-methylbutyrate side chain. nih.gov

The retention time from the gas chromatograph combined with the mass spectrum provides a high degree of confidence in the identification of this compound in complex samples like apple juice and cider. jst.go.jpmdpi.com

High-Resolution Mass Spectrometry (HR-MS/MS) and LC-QTOF-MS for Precise Mass and Fragmentation Analysis

For even greater specificity and the ability to analyze less volatile or thermally labile compounds, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is employed. Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provide highly accurate mass measurements, typically to within a few parts per million (ppm). utm.my This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for confirming the identity of a compound without relying solely on library matching. spettrometriadimassa.itcopernicus.org

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. nih.gov In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the connectivity of the molecule. For instance, the fragmentation of the this compound ion can confirm the presence of both the butyl and the 2-methylbutyrate moieties within the structure. spettrometriadimassa.it While LC-based methods are less common for a volatile compound like this compound, they are crucial when analyzing it as part of a broader, untargeted metabolomics study that includes a wide range of compound polarities and volatilities. utm.my

Enantioselective Gas Chromatography-Mass Spectrometry for Chirality Assessment

Enantioselective gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the assessment of chirality in volatile compounds like this compound. The 2-methylbutyrate moiety of the molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-butyl 2-methylbutyrate and (S)-butyl 2-methylbutyrate. These enantiomers often exhibit different sensory properties and can be indicative of the compound's origin (natural vs. synthetic).

The principle of enantioselective GC-MS lies in the use of a chiral stationary phase (CSP) within the GC column. These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. This differential interaction results in different retention times for the (R) and (S) enantiomers, allowing for their separation and individual quantification by the mass spectrometer.

Modified cyclodextrins are the most commonly employed CSPs for the chiral separation of volatile compounds. For esters like this compound, derivatives of β-cyclodextrin are particularly effective. Research suggests using β-cyclodextrin columns to separate the enantiomers based on their differing retention times . Studies on related compounds, such as methyl and ethyl 2-methylbutanoate, have successfully used CP-Chirasil-Dex CB stationary phases for enantiomeric evaluation in food products icm.edu.pl. This approach is critical for authenticity studies, for instance, in determining the naturalness of flavor compounds icm.edu.pl.

In a study on apple volatiles, enantioselective GC-MS was used to confirm that the chirality of (S)-2-methylbutyl acetate (B1210297) originates from L-isoleucine, demonstrating the technique's utility in metabolic pathway analysis nih.gov. The separation of enantiomers is typically optimized by carefully controlling the temperature program of the GC oven sci-hub.se.

Table 1: Examples of Enantioselective GC Conditions for Chiral Ester Analysis

Analyte/Related Compound Chiral Stationary Phase (CSP) Column Details GC-MS Conditions Application Reference
2-Methylbutyl butyrate (B1204436) β-cyclodextrin Not specified Not specified Proposed for enantiomer separation
Ethyl 2-methylbutanoate CP-Chirasil-Dex CB 25 m x 0.25 mm ID, 0.25 µm film thickness Temperature Program: 40°C (1 min), ramp to 200°C at 2°C/min, hold for 5 min Strawberry flavor authenticity icm.edu.pl
(S)-2-Methylbutyl acetate Not specified Not specified Not specified Biosynthesis pathway analysis in apples nih.gov

Integrated Analytical Approaches for Comprehensive Analysis

The unambiguous identification of a compound like this compound within a complex matrix often proves challenging for any single analytical technique. Therefore, integrated analytical approaches that combine the strengths of multiple methods are frequently employed for comprehensive characterization.

When dealing with unknown or trace-level compounds in intricate samples such as essential oils or alcoholic beverages, a multi-technique protocol is indispensable. Such a protocol typically begins with a separation technique, most commonly Gas Chromatography (GC), coupled with a powerful detection method like Mass Spectrometry (MS).

Research on the essential oil of Doronicum columnae demonstrated a robust integrated approach. mdpi.comresearchgate.net In this study, GC-MS analysis was combined with chemical synthesis and other spectral techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to identify minor constituents like 2-methylbutyrates. Synthesis of the suspected compounds was necessary to confirm their identity through co-injection experiments, as their low abundance and the presence of structurally similar molecules made isolation impractical mdpi.com.

For authenticity assessment, further advanced techniques can be integrated. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), when used alongside GC-MS, can differentiate between natural and synthetic sources of volatile compounds by measuring stable isotope ratios (e.g., ¹³C/¹²C) nih.gov. A multi-method utilizing Headspace Solid-Phase Microextraction (HS-SPME) with GC-Selected Ion Monitoring (SIM)-MS has been developed and validated for the targeted analysis of hop-derived esters, including 2-methylthis compound, in beer tandfonline.com. This highlights the need for customized, multi-faceted methods to tackle specific analytical challenges in complex matrices.

Table 2: Integrated Approaches for Characterization in Complex Matrices

Analytical Goal Techniques Employed Matrix Target Compounds Key Findings Reference
Identification of minor constituents GC-MS, Synthesis, NMR, IR Essential Oil (Doronicum columnae) 2-Methylbutyrate esters Synthesis was crucial for confirming the identity of new natural products due to low abundance and structural similarity. mdpi.comresearchgate.net
Characterization of odor-active compounds GC-Olfactometry, GC-MS Chinese Liquor 2-Methylthis compound & other volatiles Identified 62 aroma compounds and correlated specific esters with the characteristic aroma of the liquor. tandfonline.com
Authenticity assessment of flavors HS-SPME, GC-C-IRMS, GC-MS Fruit products Volatile Organic Compounds (VOCs) Established a stable isotope database to differentiate between natural and synthetic flavor compounds. nih.gov

Biotransformation and Metabolic Fate of Butyl 2 Methylbutyrate

Microbial Biotransformation Pathways

Role of Lactic Acid Bacteria in Ester Formation from Alcohols

Lactic acid bacteria (LAB), a group encompassing species such as Lactobacillus, Lactococcus, Leuconostoc, and Pediococcus, are instrumental in the formation of esters in a variety of fermented products, including dairy, beverages, and meats. asm.orgacademicjournals.orgmdpi.com These bacteria possess enzyme systems capable of synthesizing esters through two primary mechanisms: esterification, the reaction of an alcohol with a carboxylic acid, and alcoholysis, the reaction of an ester with an alcohol. conicet.gov.arconicet.gov.ar

The production of esters is strain-specific, with different LAB demonstrating varying abilities to create specific aromatic compounds. researchgate.net For instance, studies on dairy LAB have shown the synthesis of ethyl butanoate and ethyl hexanoate. asm.orgconicet.gov.ar In the context of wine and cider production, LAB contribute to the aromatic profile by producing branched-chain esters, such as ethyl 2-methylbutanoate, which imparts a yellow apple aroma. researchgate.netmdpi.com The formation of these esters occurs during fermentation processes like the malolactic fermentation in wine, where the bacteria convert precursors into volatile flavor compounds. asm.orgmdpi.com The precursors, namely alcohols and acyl-CoAs, are derived from the microbial metabolism of carbohydrates and amino acids. conicet.gov.armdpi.com

Identification of Intermediate Metabolites and Enzyme Systems

The biosynthesis of esters in microbes is a multi-step enzymatic process. The key enzymes involved are carboxyl esterases (including lipases and esterases) and alcohol acyltransferases (AAT). academicjournals.orgmdpi.comresearchgate.net These enzymes catalyze the condensation reaction between an alcohol and an acyl-coenzyme A (acyl-CoA) molecule. nih.gov

For a branched-chain ester like butyl 2-methylbutyrate (B1264701), the precursors are butanol and 2-methylbutyryl-CoA. The 2-methylbutyryl-CoA moiety is derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine. researchgate.netfrontiersin.org The metabolic pathway begins with the degradation of isoleucine to form its corresponding α-keto acid, α-keto-β-methylvalerate. pnas.org This intermediate is further metabolized to produce branched-chain acyl-CoAs. frontiersin.org Finally, an alcohol acyltransferase (AAT) enzyme facilitates the transfer of the 2-methylbutyryl group from its CoA thioester to butanol, forming butyl 2-methylbutyrate. pnas.org

The table below summarizes the key components in the microbial synthesis of branched-chain esters.

Table 1: Key Components in Microbial Ester Synthesis

Component Role Source/Example
Enzyme Systems
Carboxyl Esterases Catalyze ester hydrolysis and synthesis. academicjournals.orgresearchgate.net Found in various LAB species like Lactobacillus plantarum. academicjournals.org
Alcohol Acyltransferase (AAT) Catalyzes the final condensation of alcohol and acyl-CoA. mdpi.compnas.org Key enzyme in fruit aroma formation. pnas.org
Precursors
Alcohols Serve as the alkyl moiety of the ester. Ethanol, Butanol, Isoamyl alcohol produced during fermentation. conicet.gov.armdpi.com
Acyl-CoAs Serve as the acyl moiety of the ester. Derived from fatty acid or amino acid metabolism. nih.gov
Intermediate Metabolites
Branched-Chain Amino Acids (BCAAs) Precursors for branched-chain acyl-CoAs. researchgate.netfrontiersin.org Isoleucine is the precursor for the 2-methylbutyrate group. pnas.org
α-Keto Acids Intermediates in BCAA catabolism. pnas.org α-Keto-β-methylvalerate from isoleucine. pnas.org

Mammalian Metabolism and Excretion

Direct metabolic studies on this compound in mammals are limited; however, extensive research on structurally related aliphatic and branched-chain esters provides a clear model for its expected metabolic fate.

Comparative Biotransformation Studies (e.g., in vitro and in vivo models for related compounds)

In mammals, ingested aliphatic esters are subject to rapid hydrolysis. inchem.org This breakdown is catalyzed by a class of enzymes known as carboxylesterases, which are abundant throughout the body but are found in the highest concentrations in hepatocytes (liver cells). inchem.org

In vitro studies confirm this metabolic pathway. For example, an in vitro study using human skin demonstrated that C12-15 alkyl benzoate (B1203000) is completely metabolized via hydrolysis into its constituent benzoic acid and C12-15 alcohols. oup.com Similarly, in vitro experiments with 5-ALA esters in mouse skin homogenate showed significant enzymatic degradation. nih.gov This enzymatic hydrolysis is a common feature of ester metabolism in mammals. jst.go.jp

In vivo studies on related compounds in rats and humans further support this model. Research on ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) shows they are metabolized to their corresponding alcohols (tert-butanol), which are then further oxidized. nih.govresearchgate.net These comparative studies indicate that the primary step in the biotransformation of this compound would be its hydrolysis into butanol and 2-methylbutanoic acid. inchem.org

Identification of Metabolites (e.g., hydroxylated derivatives or conjugates for related compounds)

Following the initial hydrolysis, the resulting alcohol and carboxylic acid components enter separate metabolic pathways. inchem.org

Butanol : The butanol moiety is expected to be oxidized to butyraldehyde (B50154) and then to butyric acid, which can subsequently enter the fatty acid β-oxidation pathway and the citric acid cycle. inchem.org

2-Methylbutanoic Acid : This branched-chain carboxylic acid, also formed from the oxidative deamination of the amino acid isoleucine, undergoes oxidation to yield linear carboxylic acid fragments that can also enter the fatty acid and tricarboxylic acid cycles. inchem.org

Further metabolism of the breakdown products can lead to hydroxylated derivatives and conjugates. Studies on the ether TAME, for instance, identified metabolites such as 2-methyl-2,3-butanediol (both free and glucuronidated), 2-hydroxy-2-methyl butyrate (B1204436), and 3-hydroxy-3-methyl butyrate in urine. nih.gov Likewise, the metabolism of MTBE and ETBE yields tert-butanol, which is further oxidized to 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate. researchgate.netoup.com This suggests that the butanol and 2-methylbutanoic acid from this compound could undergo similar hydroxylation and subsequent conjugation (e.g., with glucuronic acid) before excretion.

Kinetic Aspects of Biotransformation and Clearance (e.g., half-lives for related compounds)

The kinetics of ester metabolism are generally rapid. Studies on related ether compounds provide insight into the likely clearance rates for this compound and its metabolites. In both rats and humans, compounds like MTBE and ETBE are rapidly absorbed and cleared from the blood, with biotransformation and excretion of metabolites occurring relatively quickly. nih.govresearchgate.net

There are, however, species-specific differences in clearance rates. For MTBE, the blood half-life is approximately 0.5 hours in rats and 2.6 hours in humans. researchgate.netoup.com The elimination half-lives for its urinary metabolites are also shorter in rats (2.9 to 5.0 hours) compared to humans (7.8 to 17.0 hours). researchgate.netoup.com A similar pattern is observed for ETBE, with urinary metabolite excretion half-lives of 2.6 to 4.7 hours in rats and 10.2 to 28.3 hours in humans. oup.comresearchgate.net This indicates that while this compound is expected to be cleared rapidly in mammals, the precise half-life of its metabolites would likely be longer in humans than in rodent models.

The table below presents kinetic data for related compounds in rats and humans.

Table 2: Elimination Half-Lives of Metabolites for Related Compounds in Rats and Humans

Compound Species Metabolite(s) Elimination Half-Life (hours) Reference(s)
Methyl tert-butyl ether (MTBE) Rat t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate 2.9 - 5.0 researchgate.netoup.com
Human t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate 7.8 - 17.0 researchgate.netoup.com
Ethyl tert-butyl ether (ETBE) Rat t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate 2.6 - 4.7 oup.comresearchgate.net
Human t-butanol, 2-methyl-1,2-propanediol, 2-hydroxyisobutyrate 10.2 - 28.3 oup.comresearchgate.net

Molecular Mechanisms of Biological Interaction and Chemoreception

Olfactory Receptor (OR) Binding and Activation

The interaction between an odorant and an olfactory receptor is a highly specific and intricate process. It is this specificity that allows us to distinguish between a vast array of different smells.

Ligand-Receptor Interactions via G Protein-Coupled Receptors (GPCRs)

Olfactory receptors are a large and diverse family of G protein-coupled receptors (GPCRs). researchgate.netresearchgate.net These receptors are characterized by their seven transmembrane domains, which form a binding pocket for odorant molecules. researchgate.net The binding of an odorant, in this case, butyl 2-methylbutyrate (B1264701), to an OR is the critical first step in the olfactory signaling cascade. researchgate.net This binding event initiates a conformational change in the receptor, which in turn activates a G protein. This activation sets off a series of intracellular signals that culminate in the generation of a nerve impulse, which is then transmitted to the brain for processing. researchgate.net

The combinatorial nature of olfactory coding means that a single odorant can bind to multiple ORs, and a single OR can recognize multiple odorants. nih.gov This complexity allows for the perception of a vast number of different scents.

Computational Modeling of Olfactory Receptor-Odorant Complexes

Due to the challenges in crystallizing olfactory receptors for experimental structural analysis, computational modeling has become an indispensable tool for studying odorant-receptor interactions. researchgate.netresearchgate.netnih.gov These in silico methods provide valuable insights into the three-dimensional structures of ORs and how they bind to specific odorants like butyl 2-methylbutyrate.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov This method can also be used to estimate the binding affinity, or the strength of the interaction, between the odorant and the receptor. nih.gov

In a study investigating the interactions of 2-methylbutyl 2-methylbutanoate (an isomer of this compound) with five different human olfactory receptors (OR14I1, OR14J1, OR52D1, OR7E24, and OR14A16), molecular docking simulations were employed. researchgate.netresearchgate.net The results of these simulations provided predictions of the binding sites and the binding energies for the odorant with each receptor. researchgate.net Such studies are crucial for identifying which ORs are likely to be activated by this compound and for understanding the initial recognition process.

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.gov In the context of olfaction, MD simulations can provide insights into the conformational changes that occur in an olfactory receptor upon binding to an odorant. acs.org These simulations can also assess the stability of the odorant-receptor complex. researchgate.net

While specific MD simulation studies on this compound were not found, research on other odorants and GPCRs demonstrates the power of this technique. For instance, MD simulations have been used to show how the binding of an agonist can induce significant movements in the transmembrane helices of a receptor, leading to its activation. acs.org These computational approaches are vital for building a dynamic picture of the initial events in odor perception.

Molecular Docking Simulations for Binding Affinity and Site Prediction

Identification of Key Interaction Forces (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Contacts)

The binding of this compound to an olfactory receptor is governed by a combination of intermolecular forces. Research on its isomer, 2-methylbutyl 2-methylbutanoate, has shed light on the nature of these interactions.

Computational studies have indicated that for esters like 2-methylbutyl 2-methylbutanoate, pi-bond interactions are a significant factor in their binding to olfactory receptors. researchgate.netresearchgate.net One study found that this compound formed at least five pi-bond interactions with each of the five olfactory receptors studied. researchgate.net In contrast, another compound studied, (4Z)-hex-4-en-1-ol, primarily interacted through hydrogen bonds. researchgate.netresearchgate.net

Hydrophobic interactions also play a crucial role in the binding of many odorants. researchgate.net The nonpolar alkyl chains of this compound are likely to engage in hydrophobic contacts within the binding pocket of the olfactory receptor. The interplay of these different forces determines the specificity and affinity of the odorant-receptor interaction.

Structure-Activity Relationships in Olfaction

Structure-activity relationship (SAR) studies in olfaction aim to connect the chemical structure of a molecule with its perceived odor. researchgate.net For aliphatic esters like this compound, several molecular features influence their olfactory properties.

The carbon chain length and the position of the functional group are known to be important determinants of odor quality and intensity. oup.comoup.com Even subtle changes in the structure of an ester can lead to significant differences in its scent profile. perfumerflavorist.com For example, the fruity character of aliphatic esters has been correlated with their chemical structure using various quantitative structure-activity relationship (QSAR) models. perfumerflavorist.com

Interactive Data Table: Predicted Interactions of 2-Methylbutyl 2-Methylbutanoate with Olfactory Receptors

Olfactory ReceptorPredicted Number of Pi-Bond Interactions
OR14I1≥ 5
OR14J1≥ 5
OR52D1≥ 5
OR7E24≥ 5
OR14A16≥ 5
Data derived from a computational study on 2-methylbutyl 2-methylbutanoate, an isomer of this compound. researchgate.net

Influence of Molecular Structure on Receptor Activation Profiles

The specific three-dimensional shape and chemical properties of an odorant molecule determine which olfactory receptors it can activate, a concept known as the molecular receptive range of a receptor. oup.comscispace.com For this compound, its identity as an ester, featuring a butyl group attached to a 2-methylbutyrate backbone, is central to its interaction with ORs.

Research has identified this compound as a specific antagonist for the human olfactory receptor OR4S2. google.com Antagonism in this context means that while the molecule binds to the receptor, it does not activate it; instead, it blocks the receptor from being activated by its typical agonists, such as the polysulfide dimethyl trisulfide (DMTS). google.com This inhibitory interaction highlights the importance of specific structural features for receptor activation. The size and shape of the butyl and 2-methylbutyrate groups fit into the binding pocket of OR4S2 in a way that prevents the conformational changes necessary for signal transduction.

Computational docking studies on the closely related isomer, 2-methylbutyl 2-methylbutanoate, provide further insight into the types of interactions these esters form with olfactory receptors. researchgate.netresearchgate.net These studies, involving multiple ORs (OR14I1, OR14J1, OR52D1, OR7E24, and OR14A16), revealed that the molecule primarily engages in Pi-bond interactions within the receptor's binding site. researchgate.netresearchgate.net This suggests that the electron-rich carbonyl group (C=O) of the ester and the hydrophobic alkyl chains are key features for binding. The hydrophobic nature of the molecule, driven by its carbon skeleton, facilitates its interaction with nonpolar amino acid residues within the transmembrane domains of the receptors. oup.com

Table 1: Known Olfactory Receptor Interaction for this compound and a Related Isomer This table is interactive. Users can sort columns by clicking on the headers.

Compound Olfactory Receptor Interaction Type Finding Source
This compound OR4S2 Antagonist Inhibits the receptor's response to its known agonists (e.g., DMTS). google.com

| 2-methylbutyl 2-methylbutanoate | OR14I1, OR14J1, OR52D1, OR7E24, OR14A16 | Binding (Predicted) | Primarily forms Pi-bond interactions within the binding pocket. | researchgate.netresearchgate.net |

Concentration-Dependent Receptor Recruitment and Odor Perception Modulation

The concentration of an odorant plays a critical role in how it is perceived. Generally, as the concentration of an odorant increases, it can activate a wider array of olfactory receptors. nih.gov This recruitment of additional receptors can alter the perceived quality of the scent.

For this compound, its antagonistic effect on the OR4S2 receptor is explicitly concentration-dependent. google.com Studies have shown that it inhibits the response of OR4S2 to its agonists in a dose-dependent manner. google.com This implies that at low concentrations, its effect might be negligible, but as its concentration increases, its ability to block the receptor becomes more pronounced, potentially altering the perception of complex odor mixtures containing polysulfides.

Applications and Functional Enhancement of Butyl 2 Methylbutyrate in Advanced Systems

Microencapsulation Technologies for Controlled Release and Protection

Microencapsulation is a process utilized to envelop tiny particles or droplets of a core material, such as a flavor or fragrance compound, within a protective shell. researchgate.net This technology is employed to shield the active substance from environmental factors like light, air, and humidity, and to control its release rate. researchgate.netnih.gov For hydrophobic and volatile compounds like butyl 2-methylbutyrate (B1264701), microencapsulation offers a method to enhance stability and provide targeted release in various applications. google.comepo.org

The design and fabrication of microcapsules for encapsulating flavor and fragrance oils like butyl 2-methylbutyrate involve creating a stable emulsion of the oil in an aqueous solution, followed by the formation of a solid shell around the oil droplets. google.com The core material, the hydrophobic this compound, is dispersed in a continuous phase (typically water) containing the wall-forming materials. google.com The selection of the shell material and the encapsulation method are critical design parameters that influence the capsule's properties. nih.gov

Common fabrication techniques include:

Spray Drying: This method involves preparing an emulsion of the core material with a solution of the carrier (wall) material, such as modified starch or maltodextrin, and then atomizing the mixture into a hot air chamber. akjournals.com The rapid evaporation of water forms a protective solid shell around the core oil. The inlet air temperature is a key process parameter affecting the final properties of the microcapsules. akjournals.com

Interfacial Polymerization: In this process, a multifunctional monomer is dissolved in the core material (e.g., this compound). google.com This oil phase is then emulsified in an aqueous phase containing a complementary monomer. Polymerization occurs at the oil-water interface, forming a solid, cross-linked polymer shell, such as polyurea or polyurethane, around each droplet. google.comresearchgate.net

Complex Coacervation: This technique involves the interaction between two oppositely charged polymers (e.g., gelatin and acacia gum) in an aqueous solution containing the emulsified core oil. google.com Adjusting the pH or temperature causes the polymers to precipitate and deposit as a complex around the oil droplets, forming the microcapsule wall. google.com

The choice of wall material is crucial. Polysaccharides are biodegradable and often used, while synthetic polymers like melamine-formaldehyde (MMF) resin or poly(methyl methacrylate) can offer robust mechanical and thermal properties. epo.orgresearchgate.netsemanticscholar.org To enhance barrier properties, nanocomposites incorporating materials like nano montmorillonite (B579905) (MMT) clay or hectorite (B576562) can be integrated into the polymer wall structure. researchgate.netresearchgate.netresearchgate.net

Table 1: Common Materials and Methods for Flavor Microencapsulation

Encapsulation MethodCommon Wall MaterialsCore Material ExampleKey Process Variables
Spray DryingMaltodextrin, Gum Arabic, Modified StarchHabanero Pepper Aroma akjournals.comInlet Air Temperature, Carrier Concentration akjournals.com
Interfacial PolymerizationPolyurea (from Isocyanates), PolyurethaneClove Oil researchgate.netMonomer Ratio, Reaction Temperature researchgate.net
Complex CoacervationGelatin, Acacia Gum, Chitosan, AlginatePerfume Oil google.compH, Polymer Concentration, Temperature google.com

The release of encapsulated this compound is engineered to occur through specific mechanisms, providing either a slow, sustained release or a rapid burst triggered by external stimuli. google.comsemanticscholar.org The primary release mechanisms include:

Diffusion: The core material gradually diffuses through the polymer shell wall. semanticscholar.org This process, often described by a solution-diffusion mechanism, depends on the permeability of the wall material, its thickness, and the concentration gradient of the active compound. researchgate.net The release rate can be modeled using mathematical equations, such as the Peppas model, to predict the release profile over time. semanticscholar.org

Rupture: The microcapsule shell can be designed to break under specific conditions, releasing its contents. semanticscholar.org This is often referred to as "broken release" and can be triggered by mechanical forces such as friction, shear, or pressure. epo.orgsemanticscholar.org This mechanism is particularly useful in applications like fabric care, where the fragrance is released upon handling or wearing the textile. semanticscholar.org

Degradation/Dissolution: The shell material can be designed to degrade or dissolve in response to environmental triggers like changes in pH, temperature, or the presence of specific enzymes, leading to the release of the core material.

The structure of the microcapsule, including the core-to-shell ratio and shell thickness, are key factors that determine the stability and release profile. researchgate.net

Evaluating the performance of microcapsules is essential to ensure they effectively protect the core material and release it as intended. Key evaluation methods focus on stability and barrier properties.

Chemical Stability: This assesses the ability of the microcapsules to prevent leakage of the core material, especially when suspended in chemically aggressive product bases like detergents or fabric softeners. google.com Stability is often tested by storing the microcapsule-containing product at elevated temperatures (e.g., 37°C or 40°C) for extended periods (e.g., one month) and then measuring the amount of leaked active ingredient. researchgate.netgoogle.com

Thermal Stability: Techniques like Thermogravimetric Analysis (TGA) are used to determine the temperature at which the microcapsules begin to degrade. researchgate.net This is crucial for applications involving heat. Encapsulation has been shown to improve the thermal stability of essential oils. researchgate.net

Barrier Property Assessment: The effectiveness of the shell as a barrier is evaluated by measuring the retention of the core material over time under controlled conditions of temperature and humidity. researchgate.net The incorporation of nanoparticles like clays (B1170129) into the shell wall has been shown to significantly improve barrier properties by creating a more tortuous path for diffusion, thereby reducing leakage and retarding the release of the encapsulated fragrance. researchgate.netresearchgate.netresearchgate.net

Morphological Analysis: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the surface morphology, size, and shape of the microcapsules. researchgate.net Atomic Force Microscopy (AFM) can provide even more detailed, nanometer-level exploration of the surface characteristics of the capsule shell. researchgate.net

Studies have shown that microencapsulation can significantly enhance the stability of volatile compounds. For instance, the antimicrobial activity of microencapsulated oregano essential oils remained stable over three months, while the free oil's activity decreased by as much as 67%. nih.gov

Mechanism of Controlled Release from Encapsulation Systems

Integration in Flavor and Fragrance Systems

This compound is valued in flavor and fragrance systems for its sweet, fruity, tropical organoleptic profile. sigmaaldrich.com Its integration into complex products requires a nuanced understanding of its sensory impact both alone and in combination with other volatile compounds.

The concentration of an ester can influence not just the intensity of its characteristic note but also the perception of other flavor attributes. For example, studies on other esters have shown that different concentrations can mask certain notes while enhancing others. nih.gov The FEMA (Flavor and Extract Manufacturers Association) has established that this compound is Generally Recognized as Safe (GRAS) for use as a flavoring agent, with typical maximum use levels varying by application. thegoodscentscompany.comnih.gov

Table 2: Average Maximum Use Levels for this compound (FEMA GRAS) . thegoodscentscompany.com

Product CategoryAverage Maximum Use Level (ppm)
Baked Goods5.0
Nonalcoholic Beverages1.0
Chewing Gum2.0
Confectionery Frostings-
Hard Candy3.0
Soft Candy3.0

These levels indicate the concentrations at which the compound is typically used to achieve a desired flavor profile without becoming overpowering.

The characteristic aroma of a food, such as an apple, is rarely due to a single compound. Instead, it arises from a complex mixture of dozens of volatile compounds, including esters, alcohols, and aldehydes. mdpi.com this compound is a known component of various fruit aromas, including apples. researchgate.netresearchgate.net Its contribution to the final flavor profile is heavily influenced by synergistic and additive interactions with other volatiles. nih.govsemanticscholar.org

Synergy occurs when the perceived intensity of a mixture is greater than the sum of the intensities of its individual components. nih.gov Research has shown that specific combinations of compounds are required to create a characteristic aroma. For example, the typical "red apple" aroma of 'Gala' apples was closely replicated by a mixture of 1-butanol, 2-methylbutyl acetate (B1210297), and hexyl acetate, highlighting the importance of interactions between alcohols and esters. mdpi.com

Impact of Concentration on Sensory Perception and Flavor Profiles

Research on Bioactive Properties and Ecological Roles

This compound and its structural relatives, particularly esters of 2-methylbutanoic acid, are recognized for their significant roles in chemical communication and ecological interactions. These compounds function as semiochemicals, mediating interactions between organisms. Research has highlighted their potential in pest management through pheromonal action and in agriculture as agents of biocontrol.

While this compound itself has not been identified as a primary component of a specific insect's natural pheromone blend, its core chemical structure, the 2-methylbutanoate moiety, is a fundamental building block in the sex pheromones of several insect species, particularly among mealybugs and scale insects. researchgate.netacs.orgnih.gov The specific alcohol portion of the ester and the stereochemistry of the 2-methylbutanoic acid component are critical for species-specific communication. researchgate.net

Research has identified several complex esters of 2-methylbutanoic acid as potent insect pheromones:

Pink Hibiscus Mealybug (Maconellicoccus hirsutus): The female-produced sex pheromone is a two-component blend that includes (R)-lavandulyl (S)-2-methylbutanoate and [(R)-2,2-dimethyl-3-(1-methylethylidene)cyclobutyl]methyl (S)-2-methylbutanoate. nih.govgoogle.com Chemical analysis via alkaline hydrolysis confirmed that both active compounds are esters of 2-methylbutyric acid. nih.gov

Madeira Mealybug (Phenacoccus madeirensis): The sex pheromone for this species was identified as [(1R,3R)-chrysanthemyl (R)-2-methylbutanoate]. rsc.org

Acutaspis albopicta: The pheromone of this scale insect, found on avocados from Mexico, is [(1S,3S)-2,2-dimethyl-3-(prop-1-en-2-yl)cyclobutyl)]methyl (R)-2-methylbutanoate. acs.orgoup.com

The recurrence of the 2-methylbutanoate structure underscores its importance as a key element for bioactivity. The chirality of both the acid and alcohol components often plays a crucial role in the biological activity and specificity of the pheromone, allowing different species to use variations of a similar chemical theme to avoid cross-attraction. researchgate.netoup.com Furthermore, a patent for novel bisexual attractants for certain Lepidopteran pests lists butyl 2-methylbutanoate as a potential component in attractant formulations, suggesting its utility in pest monitoring and control strategies. google.com

Table 1: Examples of Insect Pheromones Containing the 2-Methylbutanoate Moiety

Insect SpeciesPheromone Component(s)Reference
Pink Hibiscus Mealybug (Maconellicoccus hirsutus)(R)-lavandulyl (S)-2-methylbutanoate and [(R)-2,2-dimethyl-3-(1-methylethylidene)cyclobutyl]methyl (S)-2-methylbutanoate nih.govgoogle.com
Madeira Mealybug (Phenacoccus madeirensis)[(1R,3R)-chrysanthemyl (R)-2-methylbutanoate] rsc.org
Acutaspis albopicta (Scale Insect)[(1S,3S)-2,2-dimethyl-3-(prop-1-en-2-yl)cyclobutyl)]methyl (R)-2-methylbutanoate acs.orgoup.com

Volatile organic compounds (VOCs) produced by soil microbes are critical mediators of inter-kingdom interactions, including the suppression of plant pathogens. Esters, including relatives of this compound, have been identified as key bioactive constituents in the VOC profiles of various biocontrol agents.

A significant example is the role of a closely related compound, methyl 2-methylbutyrate, produced by the bacterium Streptomyces corchorusii. A strain designated CG-G2, isolated from rhizosphere soil, demonstrated potent antagonistic activity against Colletotrichum gloeosporioides, the fungal pathogen responsible for strawberry anthracnose. nih.gov The VOCs from S. corchorusii were found to be highly effective at inhibiting the mycelial growth and spore germination of the pathogen. nih.govresearchgate.net

Metabolomic analysis of the VOCs from strain CG-G2 identified three primary antagonistic compounds responsible for this biocontrol effect: methyl 2-methylbutyrate, hexanenitrile, and methyl 2-ethylhexanoate. nih.gov Among these, methyl 2-methylbutyrate was highlighted for its remarkable efficacy in preventing the decay of fruit and preserving its quality, positioning S. corchorusii and its VOCs as a promising biocontrol agent for harvested fruits. nih.govresearchgate.net The genus Streptomyces is well-documented for its ability to produce a wide array of antifungal VOCs. mdpi.comfrontiersin.orgtandfonline.com

The involvement of such esters in biocontrol is not limited to Streptomyces. Research on Brevundimonas diminuta found that its VOCs had nematicidal activity against the root-knot nematode Meloidogyne javanica, with ethyl 2-methylbutanoate being one of the active compounds. researchgate.net This demonstrates a broader pattern of short-chain fatty acid esters functioning as potent semiochemicals in various plant-microbe and microbe-pest interactions, contributing to plant protection.

Table 2: Biocontrol Activity of Microbial Volatile Esters Related to this compound

MicroorganismBioactive Volatile CompoundTarget PathogenObserved EffectReference
Streptomyces corchorusii (Strain CG-G2)Methyl 2-methylbutyrateColletotrichum gloeosporioides (Strawberry Anthracnose)Inhibition of mycelial growth, spore germination, and fruit decay. nih.govresearchgate.net
Brevundimonas diminutaEthyl 2-methylbutanoateMeloidogyne javanica (Root-knot nematode)Nematicidal activity. researchgate.net

Computational Chemistry and Theoretical Modeling of Butyl 2 Methylbutyrate

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are fundamental to elucidating the electronic structure and reactivity of butyl 2-methylbutyrate (B1264701) at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations have been employed to understand various aspects of butyl 2-methylbutyrate and related esters. For instance, in studies of similar ester systems, DFT has been used to predict rotational barriers, offering insights into conformational flexibility. In the context of chiral templating on surfaces, DFT calculations have suggested that the structures of the butyl group in 2-methylbutanoate species are similar to other related compounds, which helps in understanding differences in enantioselectivity. uwm.edu

Theoretical studies on cationized esters, including those with structures related to this compound, have utilized DFT to explain fragmentation behavior in mass spectrometry. canada.ca These calculations indicate that the inductive effect of different cations (like Li+ and Na+) can influence the electronic distribution around the carbonyl group, affecting reaction pathways. canada.ca Furthermore, DFT has been applied to evaluate the activation free energy in the pyrolysis of related peroxyesters, providing a theoretical basis for understanding their decomposition mechanisms. researchgate.net

Table 1: Selected Applications of DFT in Ester Analysis
Application AreaKey Findings from DFT CalculationsRelated Compounds Studied
Conformational AnalysisPrediction of rotational barriers for ester groups. (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901)
Surface ChemistryElucidation of surface-adsorbed structures to understand enantioselectivity. uwm.edu2-methylbutanoate on Pd(111) surfaces uwm.edu
Mass SpectrometryExplanation of fragmentation patterns based on cation-ester interactions. canada.caMethyl and n-butyl acetate (B1210297), methyl butyrate (B1204436) canada.ca
Pyrolysis MechanismsEvaluation of activation free energies for decomposition pathways. researchgate.nettert-butyl peroxyesters researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wikipedia.orgchalcogen.ro

For related compounds, FMO analysis has shown that a larger HOMO-LUMO gap corresponds to lower total energy and greater stability. chalcogen.ro In the context of cationized esters, theoretical calculations have shown that the n → π* transition, which is crucial for certain rearrangement reactions, is energetically more favorable in lithium complexes compared to sodium complexes, a finding consistent with experimental observations. canada.ca This type of analysis helps to explain the differing reactivity patterns observed in mass spectrometry experiments. canada.ca

Table 2: FMO Parameters and Their Implications
ParameterImplication
HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and stability; a larger gap suggests higher stability. chalcogen.ro

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential, which are prone to electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis allows for the examination of charge transfer interactions (donor-acceptor interactions) between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. uni-muenchen.de

NBO analysis can reveal the nature of bonding, such as the polarization of sigma bonds and the character of lone pairs. uni-muenchen.de For an ester like this compound, NBO analysis would detail the C-O and C=O bond compositions and the delocalization of electron density, which are crucial for understanding its chemical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields. This method is particularly useful for predicting electronic absorption spectra and understanding photochemical processes. canada.ca

In a study of related cationized esters, TD-DFT was used to investigate the n → π* transition, which is implicated in McLafferty-type rearrangements. canada.ca The calculations showed that this electronic excitation is more favorable in lithium adducts than in sodium adducts, providing a theoretical rationale for the observed differences in their fragmentation upon collisional activation. canada.ca This demonstrates the power of TD-DFT in elucidating the mechanisms of reactions that involve excited electronic states.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the dynamic behavior and thermodynamic properties of molecules over time.

MD simulations have been used to predict the melting points of ionic liquids containing the 2-methylbutanoate anion. mdpi.com These simulations involve modeling the movement of atoms and molecules over time based on classical mechanics. By simulating annealing processes, researchers can observe phase transitions and estimate properties like melting points. mdpi.com

Monte Carlo methods have been utilized in the development of Quantitative Structure-Activity Relationship (QSAR) models for predicting the toxicity of aliphatic esters. farmaciajournal.com These methods can calculate molecular properties, such as van der Waals volume, by employing statistical sampling. farmaciajournal.com Such simulations are valuable for understanding how the shape and dynamic features of molecules like this compound relate to their biological or environmental impact. farmaciajournal.com

Conformational Preference and Dynamic Behavior

The structural flexibility of this compound is a key determinant of its physical and chemical properties. Due to the presence of several single bonds, the molecule is not static but exists as an equilibrium of multiple conformations.

Computational studies on similar esters, such as ethyl (2R)-2-methylbutanoate, reveal that the molecule can adopt various low-energy conformations through rotation around its single bonds, particularly the C-C and C-O bonds within the ethyl and butyl chains. The preferred conformations are those that minimize steric hindrance between the alkyl groups while optimizing orbital overlap in the ester functional group. Theoretical calculations indicate that extended, or anti-periplanar, conformations tend to be more stable as they reduce intramolecular strain. The dynamic behavior is characterized by the continuous interconversion between these rotational isomers (rotamers) at room temperature. The energy barriers between these conformers are typically low, allowing for rapid transitions.

The key rotatable bonds in this compound that dictate its conformational landscape are highlighted in the table below.

Bond NameDescriptionExpected Influence on Conformation
O-C (Ester-Butyl)Rotation around this bond alters the orientation of the butyl group relative to the ester plane.Influences the overall shape from folded to extended.
C-C (Butyl Chain)Rotations within the n-butyl group create various gauche and anti conformers.Affects the spatial volume and potential for intermolecular packing.
C-C (Acyl-Ethyl)Rotation around the bond connecting the carbonyl group to the chiral center.Modifies the steric environment around the chiral center.
C-C (Ethyl Group)Rotation of the terminal methyl group.Minor impact on the overall shape but contributes to the molecule's entropy.

Intermolecular Interactions in Condensed Phases or Biological Environments

In condensed phases (liquids) and biological systems, the behavior of this compound is governed by a range of non-covalent intermolecular interactions. Studies on mixtures containing similar esters like ethyl 2-methylbutyrate show that interactions such as dipole-dipole forces, arising from the polar ester group, and van der Waals forces are significant. ijoeete.com These interactions can lead to deviations from ideal behavior in liquid mixtures. ijoeete.com

In biological environments, such as the interaction with olfactory receptors, the specific nature of these forces is crucial. Computational docking studies on 2-methylbutyl 2-methylbutanoate, an isomer of this compound, have been used to model its binding to olfactory receptors (ORs). researchgate.net These studies revealed that the molecule primarily engages in hydrophobic and van der Waals interactions with the amino acid residues within the binding pocket of the receptors. researchgate.net Specifically, Pi-alkyl and alkyl-alkyl interactions with aromatic and aliphatic residues of the receptor are predominant, rather than hydrogen bonding. researchgate.net

The table below summarizes the types of interactions predicted between 2-methylbutyl 2-methylbutanoate and various modeled human olfactory receptors.

Olfactory Receptor ModelPredicted Binding Energy (kcal/mol)Major Interaction Types ObservedInteracting Amino Acid Residues (Example)
OR1G1-5.7Pi-Alkyl, AlkylPHE, LEU, ILE
OR2W1-5.1Pi-Alkyl, AlkylTYR, VAL, ALA
OR5K1-5.6Pi-Alkyl, AlkylPHE, LEU, VAL
OR1A1-5.8Pi-Alkyl, AlkylTRP, ILE, LEU
OR2J3-5.5Pi-Alkyl, AlkylPHE, ALA, VAL
Data derived from studies on 2-methylbutyl 2-methylbutanoate. researchgate.net

Adsorption Mechanisms on Surfaces (e.g., related to corrosion inhibition for similar molecules)

The adsorption of ester molecules onto surfaces is a critical process in applications such as catalysis and corrosion inhibition. Studies on essential oils containing 2-methylthis compound have demonstrated their potential as effective, eco-friendly corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.netresearchgate.net

The mechanism of inhibition involves the adsorption of the ester molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption can occur through both physical (physisorption) and chemical (chemisorption) interactions. Physisorption involves weaker electrostatic forces between the charged metal surface and the molecule, while chemisorption involves the sharing of electrons between the heteroatoms (oxygen) in the ester group and the vacant d-orbitals of the metal atoms. researchgate.net

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model these adsorption processes. researchgate.net These models suggest that the ester adsorbs on the steel surface, and the efficiency of the protective layer is related to the strength and coverage of this adsorption. researchgate.net Studies on the adsorption of the related chiral 2-methylbutanoate moiety on palladium surfaces suggest that the butyl group is less rigidly bonded to the surface, which can influence the packing and orientation of the adsorbed layer. acs.org

ParameterObservation for Essential Oil containing 2-Methylthis compoundImplication
Inhibition EfficiencyIncreases with inhibitor concentration, reaching up to 84% at 3 g/L. researchgate.netEffective surface coverage is achieved at higher concentrations.
Adsorption TypeMixed-type inhibition (affects both anodic and cathodic reactions). researchgate.netThe molecule adsorbs to block both metal dissolution and hydrogen evolution sites.
Surface Analysis (SEM)Shows a smoother surface on protected steel compared to corroded steel. researchgate.netConfirms the formation of a protective film on the surface.
Theoretical ModelingDFT and MD simulations indicate stable adsorption on the metal surface. researchgate.netProvides insight into the binding energy and orientation of the inhibitor molecule.

In Silico Screening and Predictive Modeling

In silico screening and predictive modeling are computational techniques used to predict the biological activity and receptor interactions of molecules before they are synthesized or tested in a lab. These methods are crucial in fields like drug discovery and flavor science.

Predictive Models for Receptor Binding and Activity

For volatile compounds like this compound, a primary biological activity is the stimulation of olfactory receptors (ORs), which initiates the sense of smell. Predictive models are used to understand how the molecule's structure relates to its ability to bind to and activate specific ORs.

A common approach involves molecular docking, a computational simulation that predicts the preferred orientation of a ligand (the odorant molecule) when bound to a receptor to form a stable complex. researchgate.netresearchgate.net The process typically begins with generating a three-dimensional model of the target receptor, often through homology modeling (e.g., using servers like SWISS-MODEL) if an experimental structure is unavailable. researchgate.netresearchgate.net Subsequently, docking software (e.g., AutoDock Vina) is used to fit the ligand into the receptor's binding site, calculating a binding affinity or score that estimates the strength of the interaction. researchgate.net

Studies on 2-methylbutyl 2-methylbutanoate have used this approach to predict its interactions with a range of human ORs. researchgate.netresearchgate.net The results from these in silico screens can be used to build structure-activity relationship models, which correlate the physicochemical properties of a molecule with its biological response, helping to predict the odor character and intensity. researchgate.net

The table below presents results from a molecular docking study of 2-methylbutyl 2-methylbutanoate against models of five different human olfactory receptors, illustrating the predictive power of this technique.

Olfactory Receptor ModelTemplate PDB IDSequence Identity (%)Predicted Binding Energy (kcal/mol)
OR1G14BEX27.59-5.7
OR2W14BEX27.59-5.1
OR5K14BEX27.59-5.6
OR1A14BEX28.28-5.8
OR2J34BEX28.28-5.5
Data derived from a study on 2-methylbutyl 2-methylbutanoate. researchgate.net

Environmental Fate and Ecotoxicological Research on Butyl 2 Methylbutyrate

Environmental Degradation Pathways

The persistence of Butyl 2-methylbutyrate (B1264701) in the environment is primarily influenced by its degradation through biological and chemical means. These pathways determine the compound's half-life and the nature of its transformation products.

Biodegradation in Aquatic and Terrestrial Ecosystems

Esters are generally recognized as being susceptible to biodegradation. solubilityofthings.com The primary mechanism for the breakdown of Butyl 2-methylbutyrate in aquatic and terrestrial systems is enzymatic hydrolysis, which splits the ester into its constituent parts: butanol and 2-methylbutyric acid. europa.eu These smaller molecules can then be further metabolized by microorganisms.

The rate of biodegradation is influenced by the chemical structure of the ester. solubilityofthings.com While the ester group itself is known to enhance biodegradability, the branched nature of the 2-methylbutyrate portion may result in a slower degradation rate compared to linear esters. nih.gov Studies on related branched-chain compounds in soil and activated sludge indicate that while degradation does occur, it can be slower than for their straight-chain counterparts. nih.govtandfonline.comresearchgate.net For instance, a study on a similar compound, ethyl 2-methylbutyrate, found it to be readily biodegradable. axxence.de The general consensus is that simple aliphatic esters like this compound are not expected to be persistent in the environment. nih.gov

Photodegradation and Chemical Transformations in the Environment

Beyond biodegradation, this compound is subject to abiotic degradation processes. The most significant of these is chemical hydrolysis, a reaction with water that cleaves the ester bond. The rate of hydrolysis is dependent on the pH of the surrounding environment. europa.eu

The compound may also undergo photodegradation, which involves the breakdown of the molecule by absorbing light energy. nih.gov This can happen through direct photolysis, where the molecule itself absorbs ultraviolet radiation, or indirect photolysis. nih.gov In indirect photolysis, other substances in the environment, such as dissolved organic matter (humic substances) in water, absorb light and produce reactive species that then degrade the this compound molecule. nih.govacs.org For some related esters, photodegradation rates have been observed to increase with the length of the alkyl chain, suggesting that this could be a relevant degradation pathway. nih.gov

Ecological Impact and Risk Assessment

The potential ecological impact of this compound is assessed through studies on its toxicity to various organisms, its mobility in different environmental compartments, and its tendency to accumulate in the food chain.

Aquatic Ecotoxicity Studies

This compound is classified as being toxic to aquatic life, with the potential to cause long-term adverse effects in the aquatic environment. thegoodscentscompany.com Ecotoxicity is typically evaluated by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or that causes an effect in 50% of the population (EC50) over a specified time. While specific experimental data for this compound is limited, data from the closely related compound Ethyl 2-methylbutyrate provides insight into its likely aquatic toxicity profile. axxence.decarlroth.com Quantitative Structure-Activity Relationship (QSAR) models are also frequently used to predict the toxicity of esters based on their molecular structure. farmaciajournal.comresearchgate.net

Table 1: Aquatic Ecotoxicity Data (Generalized from Ethyl 2-methylbutyrate)

Test Organism Endpoint Duration Value (mg/L) Source
Fish (Cyprinus carpio) LC50 96 hours >100 axxence.decarlroth.com
Aquatic Invertebrates EC50 (Chronic) 21 days 22.53 carlroth.com

Soil Mobility and Persistence (generalized from related studies)

The mobility of this compound in soil is largely governed by its tendency to adsorb to soil particles, particularly organic carbon. This property is estimated using the soil adsorption coefficient (Koc). chemsafetypro.com The Koc can be predicted from the octanol-water partition coefficient (Log Kow), which for this compound is estimated to be between 2.8 and 3.4. ymdb.canih.gov

A Log Kow in this range suggests a moderate affinity for organic matter. chemsafetypro.com Consequently, this compound is expected to have limited to moderate mobility in soil. It is less likely to be highly mobile and leach into groundwater compared to substances with a lower Log Kow. nih.gov However, it is not expected to be immobile either. The compound's low water solubility would also limit its movement through the soil column. thermofisher.com

Table 2: Estimated Soil Mobility Parameters

Parameter Estimated Value Interpretation Source
Log Kow 2.8 - 3.4 Moderate lipophilicity ymdb.canih.gov

Bioaccumulation Potential in Ecological Food Chains

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. The potential for a substance to bioaccumulate is often predicted using its Log Kow value and is quantified by the Bioconcentration Factor (BCF). epa.gov

The Log Kow of this compound (2.8 - 3.4) suggests a low to moderate potential for bioaccumulation. ymdb.canih.gov Substances with a Log Kow below 4 are generally not considered to be significantly bioaccumulative. For the related compound methyl 2-methylbutyrate, bioaccumulation is considered unlikely. thermofisher.com Using standard QSAR models, the BCF for this compound can be estimated.

Table 3: Estimated Bioaccumulation Potential

Parameter Estimated Value Interpretation Source
Log Kow 2.8 - 3.4 Low to Moderate Lipophilicity ymdb.canih.gov

This low estimated BCF indicates that this compound is not expected to significantly accumulate in the tissues of aquatic organisms or magnify through the food chain.

Table of Mentioned Compounds

Compound Name
This compound
Butanol
2-methylbutyric acid
Ethyl 2-methylbutyrate

Future Research Directions and Translational Perspectives

Development of Novel Biocatalytic Systems for Sustainable Production

The synthesis of butyl 2-methylbutyrate (B1264701), a valuable flavor and fragrance compound, is increasingly moving towards more sustainable and environmentally friendly methods. Future research is poised to significantly advance the use of biocatalytic systems for its production. While traditional chemical synthesis is effective, it often involves harsh conditions and potential environmental drawbacks. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green alternative. mdpi.com

A primary area of future investigation lies in the discovery and engineering of novel lipases with enhanced specificity and efficiency for the esterification of 2-methylbutyric acid with butanol. Lipases from various microbial sources, such as Candida rugosa and Rhizopus chinensis, have already been explored for the resolution of (R,S)-ethyl 2-methylbutyrate, demonstrating the potential of these enzymes in chiral separations and synthesis. google.com Future work will likely focus on screening new microbial sources and employing protein engineering techniques to improve enzyme stability, activity in non-aqueous media, and selectivity towards producing the desired ester. mdpi.com

Moreover, the development of robust immobilized enzyme systems is crucial for industrial-scale production. Immobilization enhances enzyme reusability and simplifies product purification. mdpi.com Research into novel support materials and immobilization techniques that preserve or even enhance enzyme activity will be critical. For example, magnetic nanoparticles have been shown to be effective carriers for lipases, allowing for easy separation and reuse of the biocatalyst. mdpi.com

Whole-cell biocatalysis presents another promising avenue. Utilizing engineered microorganisms like Saccharomyces cerevisiae or E. coli to overexpress specific lipases can streamline the production process by eliminating the need for enzyme purification. nih.govucl.ac.uk Future research will likely involve metabolic engineering to optimize precursor supply and create efficient cell factories for butyl 2-methylbutyrate synthesis.

Advanced Computational Modeling for Precise Receptor-Ligand Interactions

Understanding how this compound interacts with olfactory receptors (ORs) at a molecular level is fundamental to predicting and designing novel flavor and fragrance profiles. Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in this field. biorxiv.org These methods allow researchers to investigate the binding of odorant molecules to ORs, providing insights into the structural basis of odor perception. researchgate.netresearchgate.net

Future research will focus on developing more accurate and predictive 3D models of human olfactory receptors. researchgate.net Given that ORs are G-protein coupled receptors, which are notoriously difficult to crystallize, homology modeling based on related protein structures is a common approach. researchgate.netresearchgate.net As more GPCR structures become available, the accuracy of these models will improve, leading to more reliable predictions of receptor-ligand interactions.

Computational studies can elucidate the key amino acid residues within the binding pocket of an OR that are crucial for interacting with this compound. researchgate.net This information is invaluable for understanding why certain esters are perceived with specific aroma notes. For instance, research has shown that interactions like hydrogen bonding and pi-pi stacking are key forces in the stabilization of some odorants within the receptor. researchgate.net By understanding these interactions for this compound, it may be possible to design new molecules with enhanced or modified sensory properties.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of related esters with their perceived odor intensities and characteristics. acs.org This approach, which uses computational descriptors to build predictive models, can accelerate the discovery of new flavor compounds by reducing the need for extensive synthesis and sensory panel testing. acs.org

Integration into Smart Delivery Systems for Enhanced Functionality

The application of this compound in food, beverage, and consumer products can be significantly enhanced through its integration into smart delivery systems. These systems are designed to control the release of the flavor compound in response to specific stimuli, such as changes in temperature, pH, or enzymatic activity.

Future research in this area will likely explore the encapsulation of this compound in various matrices to protect it from degradation and to control its release profile. Polymers are a key component of many drug delivery systems (DDS) and can be adapted for flavor delivery. nih.gov For example, thermo-responsive hydrogels could be used to release the ester upon heating, which would be beneficial in applications like baked goods or ready-to-eat meals. nih.gov

Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL), which have been extensively studied for drug delivery, could also be adapted for the controlled release of volatile compounds. Another promising class of materials is poly(ortho esters), which can be tailored to degrade at specific rates under physiological conditions. nih.gov

The development of "green" delivery systems using natural polymers like cellulose (B213188) derivatives (e.g., ethylcellulose) is also an active area of research. nih.gov These materials are biocompatible and can be formulated into microparticles or nanoparticles to encapsulate flavor compounds. The choice of polymer and formulation can be tailored to achieve the desired release kinetics, whether it be a burst release or a sustained release over an extended period. nih.gov

Comprehensive Ecological Risk Assessment Methodologies

As the production and use of this compound increase, a thorough understanding of its environmental fate and potential ecological impact is essential. Future research will need to focus on developing comprehensive ecological risk assessment methodologies for this compound.

Current safety data sheets indicate that this compound is toxic to aquatic life with long-lasting effects. aurochemicals.comsynerzine.com This highlights the need for detailed studies on its persistence, bioaccumulation, and toxicity in various environmental compartments. Future research should go beyond standard acute toxicity tests and investigate chronic and sublethal effects on a range of aquatic organisms.

The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted a Tier I environmental assessment for this compound, which provides a starting point for more in-depth analysis. nih.gov Future assessments should incorporate advanced modeling techniques to predict the environmental distribution and fate of the compound based on its physicochemical properties.

Furthermore, research into the biodegradation pathways of this compound in different environmental matrices, such as soil and water, is crucial. Identifying the microorganisms capable of degrading this ester and the metabolic pathways involved will help in assessing its environmental persistence and potential for bioremediation.

Exploration of Unidentified Biological Activities and Mechanisms

While this compound is primarily known for its flavor and fragrance properties, there is potential for this molecule to possess other, as-yet-unidentified biological activities. Many small volatile compounds have been found to have diverse biological effects, and future research should explore these possibilities for this compound.

One area of interest is its potential role in chemical communication. For example, studies on the volatile organic compounds released during decomposition have identified 3-methylthis compound as one of several esters that can help distinguish between human and pig remains. semanticscholar.org This suggests a potential role for this class of compounds in forensic science and as markers for specific biological processes.

Additionally, the interaction of this compound with biological systems beyond olfactory receptors warrants investigation. For instance, many esters are substrates for esterase enzymes, and understanding how this compound is metabolized by human and other mammalian enzymes could provide insights into its biological fate and potential physiological effects.

Q & A

Q. What metadata must accompany publications on this compound to ensure reproducibility?

  • Synthesis : Catalyst type, reaction time/temperature, purification steps.
    Analysis : GC-MS parameters (column, ionization mode), spectral libraries used.
    Behavioral assays : Insect species, mating status, olfactometer design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.